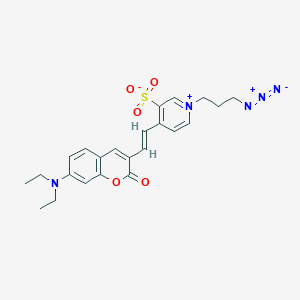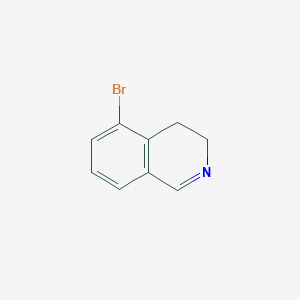![molecular formula C17H14N4O3S B12056533 2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)
2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((1H-BENZIMIDAZOL-2-YLTHIO)ACETYL)CARBOHYDRAZONOYL)BENZOIC ACID is a complex organic compound with the molecular formula C17H14N4O3S and a molecular weight of 354.39 g/mol . This compound is notable for its unique structure, which includes a benzimidazole moiety, a thioacetyl group, and a carbohydrazonoyl group attached to a benzoic acid core. It is primarily used in scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 2-(2-((1H-BENZIMIDAZOL-2-YLTHIO)ACETYL)CARBOHYDRAZONOYL)BENZOIC ACID typically involves multiple steps. One common synthetic route includes the following steps :
Formation of Benzimidazole Thioacetyl Intermediate: The synthesis begins with the preparation of the benzimidazole thioacetyl intermediate. This involves the reaction of benzimidazole with thioacetic acid under acidic conditions.
Carbohydrazonoyl Group Introduction: The next step involves the introduction of the carbohydrazonoyl group. This is achieved by reacting the benzimidazole thioacetyl intermediate with hydrazine hydrate.
Coupling with Benzoic Acid: Finally, the resulting compound is coupled with benzoic acid under appropriate conditions to yield the target compound.
Análisis De Reacciones Químicas
2-(2-((1H-BENZIMIDAZOL-2-YLTHIO)ACETYL)CARBOHYDRAZONOYL)BENZOIC ACID undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically affects the thioacetyl group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbohydrazonoyl group to a hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-((1H-BENZIMIDAZOL-2-YLTHIO)ACETYL)CARBOHYDRAZONOYL)BENZOIC ACID has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure suggests it may interact with specific enzymes, making it a candidate for drug development.
Medicine: Preliminary studies indicate that the compound may have anti-inflammatory and antimicrobial properties. Further research is needed to confirm these potential therapeutic applications.
Industry: While not widely used in industry, the compound’s unique properties make it a subject of interest for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-((1H-BENZIMIDAZOL-2-YLTHIO)ACETYL)CARBOHYDRAZONOYL)BENZOIC ACID is not fully understood. it is believed to exert its effects through the following pathways :
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites. This interaction can disrupt the enzyme’s normal function, leading to various biological effects.
Molecular Targets: Potential molecular targets include enzymes involved in inflammatory pathways and microbial cell wall synthesis. By inhibiting these targets, the compound may exhibit anti-inflammatory and antimicrobial properties.
Comparación Con Compuestos Similares
Several compounds share structural similarities with 2-(2-((1H-BENZIMIDAZOL-2-YLTHIO)ACETYL)CARBOHYDRAZONOYL)BENZOIC ACID, including :
- 2-(2-((1,3-BENZOTHIAZOL-2-YLTHIO)ACETYL)CARBOHYDRAZONOYL)BENZOIC ACID
- 2-(2-((1-BENZYL-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)CARBOHYDRAZONOYL)BENZOIC ACID
- 2-(2-(1H-1,2,3-BENZOTRIAZOL-1-YLACETYL)CARBOHYDRAZONOYL)BENZOIC ACID
These compounds differ in the substituents attached to the benzimidazole or benzoic acid moieties, which can significantly affect their chemical and biological properties. The unique combination of functional groups in 2-(2-((1H-BENZIMIDAZOL-2-YLTHIO)ACETYL)CARBOHYDRAZONOYL)BENZOIC ACID makes it particularly interesting for research applications.
Propiedades
Fórmula molecular |
C17H14N4O3S |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-[(E)-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O3S/c22-15(10-25-17-19-13-7-3-4-8-14(13)20-17)21-18-9-11-5-1-2-6-12(11)16(23)24/h1-9H,10H2,(H,19,20)(H,21,22)(H,23,24)/b18-9+ |
Clave InChI |
AQMZIIQRVKBNJR-GIJQJNRQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)
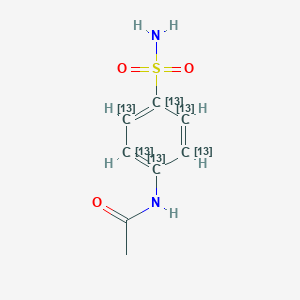
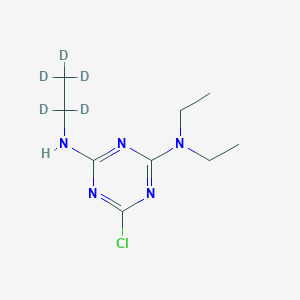
![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12056475.png)
![Yohimbine-[13C,d3]](/img/structure/B12056476.png)

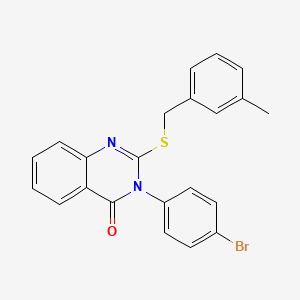

![4-[(E)-2-[(3Z)-5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate](/img/structure/B12056485.png)
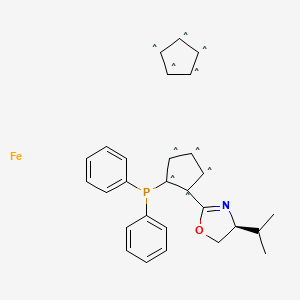
![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)

